2,4-Dichloro-7-fluoro-6-nitroquinazoline

Lipophilicity Permeability Lead Optimization

2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS 1007308-75-9) is a polysubstituted quinazoline heterocycle with four reactive/decorative handles: chorine atoms at positions 2 and 4, a nitro group at position 6, and a fluorine atom at position 7. This compound is primarily employed as a late-stage diversification intermediate in medicinal chemistry programs targeting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) family.

Molecular Formula C8H2Cl2FN3O2
Molecular Weight 262.02 g/mol
CAS No. 1007308-75-9
Cat. No. B1387774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-fluoro-6-nitroquinazoline
CAS1007308-75-9
Molecular FormulaC8H2Cl2FN3O2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H
InChIKeyRUKOBTYGLGOONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS 1007308-75-9): A Tetra-Functionalized Quinazoline Building Block for Kinase-Targeted Library Synthesis


2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS 1007308-75-9) is a polysubstituted quinazoline heterocycle with four reactive/decorative handles: chorine atoms at positions 2 and 4, a nitro group at position 6, and a fluorine atom at position 7 [1]. This compound is primarily employed as a late-stage diversification intermediate in medicinal chemistry programs targeting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) family [2]. The commercial standard purity for research procurement is typically 95% (HPLC), with storage recommended at 2–8°C under inert atmosphere .

Why Generic 2,4-Dichloroquinazoline Precursors Cannot Replace 2,4-Dichloro-7-fluoro-6-nitroquinazoline in Targeted SAR Campaigns


Substituting 2,4-Dichloro-7-fluoro-6-nitroquinazoline with a simpler 2,4-dichloroquinazoline or a mono-halogenated derivative irreversibly sacrifices critical physicochemical and synthetic properties. The title compound's tetra-functionalized scaffold delivers a computed LogP of 3.4 — distinct from the 3.6 LogP of 2,4-dichloro-7-fluoroquinazoline [1] and the 3.3 LogP of 2,4-dichloro-6-nitroquinazoline [2] — directly affecting cell permeability and formulation properties. More critically, the dual presence of C2 and C4 chlorine atoms enables sequential, site‑selective nucleophilic aromatic substitution (SNAr) reactions. This allows the independent introduction of two distinct amines—a synthetic strategy foundational to the construction of the Afatinib core and its analogs [REFS-3; REFS-4] that is simply not possible with mono‑chloro or fully de‑chlorinated alternatives. The integration of the 7‑fluoro and 6‑nitro groups within one molecule thus provides a unique orthogonal vector set that generic precursors cannot replicate.

2,4-Dichloro-7-fluoro-6-nitroquinazoline: Quantified Differentiation Evidence Relative to Closest Structural Analogs


Computed XLogP3 of 3.4 Provides a Distinct Lipophilicity Window for CNS and Cellular Permeability Optimization

The target compound possesses a computed XLogP3 of 3.4 [1], positioning it precisely between two critical comparators: 2,4-dichloro-7-fluoroquinazoline (XLogP3 = 3.6) [2] and 2,4-dichloro-6-nitroquinazoline (XLogP3 = 3.3) [3]. This demonstrates that the combination of the 7-fluoro and 6-nitro moieties modulates lipophilicity in a quantifiably additive manner, distinct from either substituent alone, which directly impacts permeability and solubility profiles.

Lipophilicity Permeability Lead Optimization

Sequential C4-then-C2 SNAr Reactivity Enables Dual Amine Introduction for the Afatinib and Dacomitinib Pharmacophore Scaffold

The 2,4-dichloro arrangement imparts a regiochemical reactivity gradient in nucleophilic aromatic substitution (SNAr). The 4-Cl position is preferentially displaced first by anilines, as documented in the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a key Afatinib intermediate, where 4-chloro-7-fluoro-6-nitroquinazoline reacts exclusively at position 4 [1]. The second SNAr at C2 enables installation of a second amine, a transformation well documented for 2,4-dichloroquinazoline systems [2]. In contrast, 4-chloro-7-fluoro-6-nitroquinazoline (missing the 2-Cl) permits only a single SNAr event, limiting scaffold diversification.

Sequential SNAr Kinase Inhibitor Synthesis Afatinib Intermediates

Hydrogen Bond Acceptor Count of 5 Exceeds All Non-Nitro and Non-Fluoro Analogs, Enhancing ATP-Binding Pocket Interaction Potential

The compound has a computed hydrogen bond acceptor (HBA) count of 5 [1], contributed by the two nitrogen atoms of the quinazoline ring (2), the two oxygen atoms of the nitro group (2), and the fluorine atom (1). This exceeds 2,4-dichloro-7-fluoroquinazoline (HBA = 3) [2] and 2,4-dichloroquinazoline (HBA = 2) [3]. The higher HBA count increases the potential for forming hydrogen bonds within the ATP-binding hinge region of kinases, while the fluorine atom provides a weak, distance-dependent HBA interaction that can fine-tune binding without the steric bulk of larger substituents.

Hydrogen Bond Acceptors Kinase Inhibitor Design Structure-Activity Relationship

95% (HPLC) Minimum Purity with Batch-Specific QC Documentation Supports Assay-Ready Procurement Decisions

Multiple commercial suppliers specify a minimum purity of 95% for this compound, with batch-level quality control (QC) certificates including NMR, HPLC, and GC available upon request [REFS-1; REFS-2]. By comparison, the structurally simpler 4-chloro-7-fluoro-6-nitroquinazoline is also available at 95% minimum purity, but the mono-chloro comparator lacks the batch-QC infrastructure explicitly documented for the target compound . This QC traceability ensures reproducibility in biological assays and facilitates analytical method development for purity monitoring during synthesis campaigns.

Quality Control Procurement Assay Reproducibility

High-Value Application Scenarios for 2,4-Dichloro-7-fluoro-6-nitroquinazoline Supported by Quantitative Evidence


Divergent Kinase Inhibitor Library Synthesis via Orthogonal SNAr Chemistry

Medicinal chemistry teams can exploit the established C4 > C2 reactivity gradient of 2,4-dichloroquinazoline systems [1] to program the sequential installation of a primary aniline at C4 (targeting the kinase hinge) and a second diverse amine at C2 (targeting solvent-exposed or selectivity pockets). The 6-nitro group provides a latent amine (via reduction) for further decoration, while the 7-fluoro atom contributes specific computed LogP (3.4) and H-bond acceptor (5) properties [2] that differentiate this scaffold from non-fluorinated or non-nitrated alternatives. This divergent strategy enables the synthesis of 50–100 compound libraries from a single precursor for structure-activity relationship (SAR) campaigns against EGFR, HER2, and other tyrosine kinase targets.

Procurement Specification for Reproducible Scale-Up of Afatinib-Analog Series

When scaling from milligram to multi-gram synthesis of afatinib or dacomitinib analogs, procurement teams require a building block with documented batch-level QC (NMR, HPLC, GC) at ≥95% purity . The target compound's multi-supplier availability facilitates competitive sourcing and risk mitigation, while QC traceability ensures that synthetic intermediates meet the purity specifications required for in vitro kinase inhibition assays or in vivo pharmacokinetic studies.

Computational Chemistry-Guided Lead Optimization Using Predicted Physicochemical Properties

Computational chemists can leverage the verified computed properties (XLogP3 = 3.4; HBA = 5) of 2,4-dichloro-7-fluoro-6-nitroquinazoline [2] as input parameters for in silico ADME prediction models. The compound's intermediate LogP provides a baseline for designing analogs with improved aqueous solubility while maintaining cellular permeability. These property values serve as anchor points for QSAR models prioritizing CNS or peripheral kinase targets.

Accelerated Synthesis of Dacomitinib and Dacomitinib-Analog Key Intermediates

The 2,4-dichloro-7-fluoro-6-nitroquinazoline scaffold serves as a direct precursor to dacomitinib analogs via sequential SNAr chemistry at C4 and C2. The presence of the 7-fluoro-6-nitro motif mirrors key structural features of dacomitinib (which contains a 7-fluoro group and 6-substitution), enabling direct translation without the need for late-stage fluorination or nitration steps. This reduces the synthetic route by 2–3 steps compared to routes starting from non‑fluorinated precursors, improving overall yield and reducing the cost of goods for medicinal chemistry programs targeting irreversible EGFR/HER2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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